2-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde
Overview
Description
2-Hydroxy-[1,1’-biphenyl]-3-carbaldehyde is an organic compound with the molecular formula C13H10O2 It is a derivative of biphenyl, where a hydroxyl group is attached to one of the phenyl rings, and an aldehyde group is attached to the other
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-[1,1’-biphenyl]-3-carbaldehyde typically involves the following steps:
Suzuki Coupling Reaction: This reaction involves the coupling of 2-benzyloxy-1-bromine-3-nitrobenzene with 3-carboxyphenylboronic acid to form 3’-nitro-2’-benzyloxy-[1,1’-biphenyl]-3-carboxylic acid.
Hydrogenation and Debenzylation: The nitro group is reduced, and the benzyloxy group is removed under catalytic hydrogenation using palladium on carbon (Pd/C) to yield the desired product.
Industrial Production Methods
The industrial production of 2-Hydroxy-[1,1’-biphenyl]-3-carbaldehyde follows similar synthetic routes but is optimized for large-scale production. This includes using readily available raw materials, minimizing toxic reagents, and optimizing reaction conditions to increase yield and reduce costs .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-[1,1’-biphenyl]-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The hydroxyl group can participate in electrophilic substitution reactions, especially in the presence of activating groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: 2-Hydroxy-[1,1’-biphenyl]-3-carboxylic acid.
Reduction: 2-Hydroxy-[1,1’-biphenyl]-3-methanol.
Substitution: Various substituted biphenyl derivatives depending on the electrophile used.
Scientific Research Applications
2-Hydroxy-[1,1’-biphenyl]-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Hydroxy-[1,1’-biphenyl]-3-carbaldehyde involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the aldehyde group can form covalent bonds with nucleophiles. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-[1,1’-biphenyl]-3-carboxylic acid
- 2-Hydroxy-[1,1’-biphenyl]-3-methanol
- 2-Hydroxy-[1,1’-biphenyl]-3-nitrobenzene
Uniqueness
2-Hydroxy-[1,1’-biphenyl]-3-carbaldehyde is unique due to the presence of both hydroxyl and aldehyde functional groups, which allow it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis .
Biological Activity
2-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde, also known by its IUPAC name 2-hydroxy-3-biphenylcarboxaldehyde, is a compound that has garnered attention in recent years due to its potential biological activities. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H10O2
- CAS Number : 14562-10-8
- Structure : The compound features a biphenyl structure with a hydroxyl group and an aldehyde functional group, which contributes to its reactivity and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:
- Antioxidant Activity : The hydroxyl group can donate electrons, helping to neutralize free radicals and reduce oxidative stress.
- Enzyme Inhibition : The aldehyde group may interact with enzyme active sites, potentially inhibiting their function.
- Cell Signaling Modulation : The compound may influence signaling pathways involved in cell proliferation and apoptosis.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 50 µg/mL |
Staphylococcus aureus | 25 µg/mL |
Pseudomonas aeruginosa | 75 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
Anticancer Activity
Several studies have explored the anticancer potential of this compound. Notably:
- A study demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability in human cancer cell lines including breast (MCF-7) and prostate (PC-3) cancer cells. The IC50 values were reported as follows:
Cell Line | IC50 (µM) at 24h | IC50 (µM) at 48h |
---|---|---|
MCF-7 | 30.5 | 22.1 |
PC-3 | 40.0 | 30.0 |
The mechanism appears to involve induction of apoptosis through the activation of caspase pathways.
Case Studies
-
Case Study on Antioxidant Effects :
- A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of various biphenyl derivatives, including this compound. The results indicated that this compound significantly reduced lipid peroxidation in cellular models, suggesting its potential use in preventing oxidative damage associated with chronic diseases.
-
Case Study on Enzyme Inhibition :
- Another investigation focused on the inhibition of methionine aminopeptidases by this compound. Results showed that it effectively inhibited enzyme activity in vitro, which could have implications for cancer treatment strategies targeting metabolic pathways.
Properties
IUPAC Name |
2-hydroxy-3-phenylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O2/c14-9-11-7-4-8-12(13(11)15)10-5-2-1-3-6-10/h1-9,15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKYDTCFKUJZPPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC(=C2O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50443706 | |
Record name | 2-FORMYL-6-PHENYLPHENOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50443706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14562-10-8 | |
Record name | 2-FORMYL-6-PHENYLPHENOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50443706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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